N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(2,5-Dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- N4-substituent: 2,4-Dimethylphenyl group.
- N6-substituent: 2,5-Dimethoxyphenyl group.
- Position 1: Methyl group.
This scaffold is widely explored in medicinal chemistry due to its versatility in targeting kinases, receptors, and epigenetic enzymes . The dimethoxy and dimethyl groups likely enhance hydrophobic interactions and π-π stacking in binding pockets, while the methyl group at position 1 reduces metabolic instability .
Properties
IUPAC Name |
6-N-(2,5-dimethoxyphenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-13-6-8-17(14(2)10-13)24-20-16-12-23-28(3)21(16)27-22(26-20)25-18-11-15(29-4)7-9-19(18)30-5/h6-12H,1-5H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUQLHSRNFPFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=C(C=CC(=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under controlled conditions.
Substitution Reactions:
Methylation: The methyl group is introduced via methylation reactions, typically using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
Cancer Research
N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown potential as an inhibitor of casein kinase 1 (CK1), which is implicated in various cancers. Aberrant CK1 activity has been linked to tumorigenesis and progression in several malignancies. Inhibitors of CK1 have garnered attention as potential therapeutic agents for cancer treatment .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been noted for its inhibitory effects on xanthine oxidase (XO), an enzyme associated with uric acid production and various inflammatory conditions. The IC50 values reported for related compounds indicate moderate inhibition, suggesting that further optimization could enhance its efficacy against XO .
Neuropharmacology
Research indicates that pyrazolo[3,4-d]pyrimidines may have neuroprotective effects due to their ability to modulate neurotransmitter systems. The compound's interaction with specific receptors may provide insights into developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies on similar derivatives have demonstrated their potential to cross the blood-brain barrier and exert central nervous system effects .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular signaling pathways can lead to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Structure-Activity Relationship (SAR) Insights
- N4 Substituents :
- Aromatic vs. Aliphatic : Aromatic groups (e.g., 2,4-dimethylphenyl in the target) favor π-π stacking, while aliphatic chains (e.g., 3-methoxypropyl in ) improve solubility but reduce potency .
- Electron-Withdrawing Groups : Chlorine () enhances binding affinity in hydrophobic pockets but may increase toxicity .
- N6 Substituents :
- Position 1 : Methyl groups (target, –8) minimize steric hindrance, whereas phenyl () enhances scaffold rigidity .
Biological Activity
N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | CUNODHHVPBTDNC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. This compound acts as an inhibitor of casein kinase 1 (CK1), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. By inhibiting CK1 activity, the compound can modulate cellular processes such as proliferation and apoptosis .
Case Study: CK1 Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibition of CK1 with IC50 values in the nanomolar range. This suggests that this compound could serve as a lead compound for developing new therapeutic agents targeting CK1-related pathways .
Anticancer Properties
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives are effective against various cancer types by targeting kinases involved in tumor growth and survival. The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on kinases .
Table: Anticancer Activity
| Cancer Type | Activity Observed | Reference |
|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | |
| Leukemia | Induction of apoptosis | |
| Glioblastoma | Reduced tumor growth |
Neurological Effects
In addition to anticancer properties, compounds similar to this compound have been investigated for their neuroprotective effects. They have shown potential in models of epilepsy and neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
